molecular formula C13H12BrNO B1275198 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 881040-47-7

1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No. B1275198
M. Wt: 278.14 g/mol
InChI Key: WYTDPRRPVAVWFX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrole ring attached to a bromo-ethylphenyl group at one position and a carbaldehyde group at the third position . The bromo-ethylphenyl group consists of a phenyl (benzene) ring with a bromine atom and an ethyl group attached . The carbaldehyde group consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen .


Chemical Reactions Analysis

As a pyrrole derivative, this compound could potentially undergo a variety of chemical reactions. Pyrroles are known to participate in electrophilic substitution reactions, especially at the alpha-position (the carbon next to the nitrogen in the ring) . The bromine atom in the bromo-ethylphenyl group could also potentially be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the polar carbonyl group, the aromatic pyrrole and phenyl rings, and the bromine atom .

Scientific Research Applications

Synthesis Methods

  • Synthesis of Fluorinated Pyrroles : A study demonstrated efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes using 2-aryl-5-(bromomethyl)-1-pyrrolines. This method is significant for generating new fluorinated pyrrole derivatives (Surmont et al., 2009).

  • Synthesis of 1-Aroylmethylpyrroles : Research explored the synthesis of 1-aroylmethylpyrroles from 2-bromo-1-(2-aminophenyl)ethan-1-one, which could be linked to the synthesis of similar compounds like 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde (Karousis et al., 2008).

Chemical Properties and Applications

  • Antimicrobial Activity : A study on Schiff bases of chitosan, incorporating heteroaryl pyrazole derivatives, highlighted the potential antimicrobial applications of compounds structurally related to pyrrole-carbaldehydes (Hamed et al., 2020).

  • Single Molecule Magnets : The use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the coordination of paramagnetic transition metal ions, as in a study, suggests potential applications in designing single-molecule magnetic materials (Giannopoulos et al., 2014).

  • Synthesis of Novel Pyrrole Derivatives : Research on the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate contributes to the broader understanding of pyrrole derivatives and their potential applications in organic chemistry (Singh et al., 2014).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-(4-bromo-2-ethylphenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-2-11-7-12(14)3-4-13(11)15-6-5-10(8-15)9-16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTDPRRPVAVWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N2C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde

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